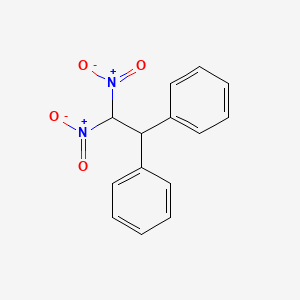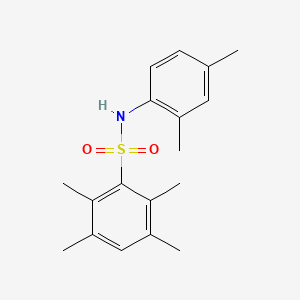
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential as an anti-parasitic drug. It was first synthesized in 1972 by researchers at the University of Tokyo, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
Wirkmechanismus
The exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is not fully understood, but it is believed to work by disrupting the nervous system of the parasites, leading to paralysis and death. It has been shown to be effective against both adult and juvenile schistosomes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the parasites it targets. These include changes in the levels of certain neurotransmitters, such as acetylcholine and serotonin, as well as alterations in the structure and function of the parasites' muscles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is its specificity for schistosomes, which means that it does not affect other types of parasites or organisms. This makes it a useful tool for studying the biology and physiology of these parasites. However, there are also limitations to its use, including the fact that it can be difficult to obtain and that it may have variable effects depending on the species and strain of schistosome being studied.
Zukünftige Richtungen
There are many potential future directions for research on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide and its applications. These include:
- Further studies to elucidate the exact mechanism of action of this compound and to identify potential drug targets for new anti-parasitic compounds.
- Development of new formulations and delivery methods for this compound to improve its efficacy and reduce side effects.
- Investigation of the potential use of this compound in combination with other drugs to treat parasitic infections.
- Exploration of the potential applications of this compound in other areas, such as cancer research and drug discovery.
In conclusion, this compound is a promising compound that has been extensively studied for its potential as an anti-parasitic drug. While there is still much to learn about its mechanism of action and potential applications, it represents an important tool for researchers studying parasitic infections and their treatment.
Synthesemethoden
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide involves several steps, including the reaction of 2-methoxyphenylsulfonyl chloride with propylamine, followed by the addition of thioacetamide and hydrogen peroxide. The resulting compound is then treated with hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential as an anti-parasitic drug, particularly in the treatment of schistosomiasis, a parasitic infection caused by trematode worms. Schistosomiasis is a major public health problem in many parts of the world, particularly in sub-Saharan Africa, where millions of people are infected.
Eigenschaften
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-3-8-15-23(19,20)14-11-12(6-7-13(14)21-2)16-9-4-5-10-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMBMPSQBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![1,3,4,6-tetramethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5168672.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
